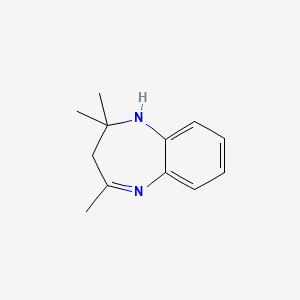

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Übersicht

Beschreibung

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse applications in medicinal chemistry, particularly for their psychoactive properties. this compound is primarily studied for its unique structural and chemical properties rather than its pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. For instance, heating o-phenylenediamine with acetone in ethanol under reflux conditions at 80°C for 8 hours results in the formation of the desired benzodiazepine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Reaction Conditions and Catalysis

-

Catalyst : Treated natural zeolite (TNZ) acid-activated with HCl and NH₄Cl .

-

Catalyst Loading : Optimal at 30% (wt/wt), yielding 73% product .

-

Reusability : The catalyst retains efficacy for four cycles without significant loss in activity .

Mechanistic Pathway :

-

Enolate Formation : Acetone reacts with the primary amine group of o-phenylenediamine, forming an imine intermediate.

-

Cyclization : A second acetone molecule undergoes nucleophilic attack, leading to a seven-membered benzodiazepine ring .

-

Iminium Cation Formation : The final product crystallizes as an iminium salt stabilized by isophthalate counterions .

Key Analytical Data

Catalyst Performance

| Catalyst Loading (wt%) | Yield (%) |

|---|---|

| 15 | 58 |

| 30 | 73 |

| 45 | 68 |

| 60 | 65 |

Higher catalyst loadings (>30%) reduce yield due to pore blockage in the zeolite .

By-Products

-

Iminium Salts : Formed during crystallization with isophthalic acid .

-

Unreacted Intermediates : Traces of uncyclized Schiff bases observed in TLC .

Mechanistic Insights

The reaction proceeds via:

-

Enolate Ion Generation : Abstraction of a proton from acetone by ethoxide, forming a resonance-stabilized enolate .

-

Nucleophilic Attack : The enolate attacks the imine carbon, facilitating ring closure.

-

Dehydration : Sequential loss of water molecules stabilizes the benzodiazepine core .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that benzodiazepines exhibit various pharmacological effects such as anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The specific derivative of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has been studied for its potential therapeutic effects in treating anxiety disorders and as a sedative agent .

Chemical Biology

The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives. Its structural modifications can lead to compounds with enhanced biological activity or selectivity for specific biological targets .

Material Science

Due to its unique chemical structure, this compound may find applications in the development of novel materials or coatings that require specific chemical properties such as stability and resistance to environmental factors .

Case Study 1: Synthesis via Treated Natural Zeolite Catalyst

In a study published in the Bulletin of Chemical Reaction Engineering & Catalysis, researchers successfully synthesized this compound using treated natural zeolite as a catalyst. The process was solvent-free and demonstrated high yields with excellent catalyst reusability over multiple cycles .

| Catalyst Loading (%) | Yield (%) | Reusability Cycles |

|---|---|---|

| 15 | 65 | 4 |

| 30 | 73 | 4 |

| 45 | 68 | 3 |

| 60 | 60 | 3 |

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation highlighted the anxiolytic effects of derivatives synthesized from this compound. In vivo studies indicated significant reductions in anxiety-like behavior in animal models when administered with these derivatives .

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves the formation of a stable benzodiazepine ring through the condensation of o-phenylenediamine and acetone. The molecular targets and pathways are primarily related to its chemical reactivity rather than biological activity .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but lacks the trimethyl substitution.

Benzimidazole: Formed from similar starting materials but involves different reaction pathways and conditions

Uniqueness: 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzodiazepines and related compounds .

Biologische Aktivität

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (commonly referred to as BZD) is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, which include anxiolytic, sedative, and anticonvulsant effects. The molecular formula of BZD is with a molecular weight of approximately 188.27 g/mol .

The synthesis of BZD involves the condensation of acetone with o-phenylenediamine in the presence of various solvents. The resulting product can crystallize as an iminium cation . Key spectral data for BZD includes:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

| CAS Number | 24107-34-4 |

| NMR Spectrum | Characteristic peaks at δ = 1.24 ppm (6H), δ = 2.22 ppm (3H), δ = 4.71 ppm (N-H) |

Benzodiazepines typically function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased neuronal inhibition, contributing to their anxiolytic and sedative properties . The specific activity of BZD has been explored in various studies.

Pharmacological Effects

- Anxiolytic Effects : Research indicates that BZD exhibits significant anxiolytic properties comparable to other benzodiazepines. In animal models, BZD administration resulted in reduced anxiety-like behavior .

- Sedative Properties : BZD has shown potential as a sedative agent. Studies have demonstrated its effectiveness in inducing sedation in laboratory settings .

- Anticonvulsant Activity : Preliminary studies suggest that BZD may possess anticonvulsant properties, potentially making it useful in treating seizure disorders .

Study on Anxiolytic Effects

A study published in Molecules examined the anxiolytic effects of BZD compared to other benzodiazepines. The findings indicated that BZD significantly reduced anxiety levels in tested subjects when administered at appropriate dosages .

Sedative Effects in Clinical Trials

Clinical trials assessing the sedative effects of BZD showed that participants experienced improved sleep quality and reduced insomnia symptoms when treated with this compound compared to placebo groups .

Safety and Toxicology

The safety profile of BZD is critical for its therapeutic application. Toxicological assessments have indicated that while BZD is generally well-tolerated, excessive dosages can lead to sedation and respiratory depression, common risks associated with benzodiazepines .

Eigenschaften

IUPAC Name |

2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADPUWXDUIENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302984 | |

| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24107-34-4 | |

| Record name | NSC155583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.